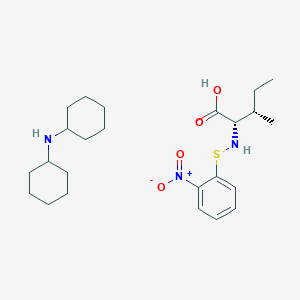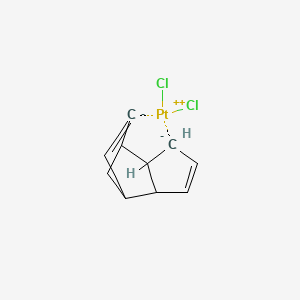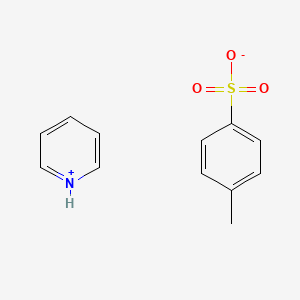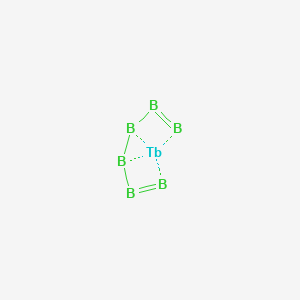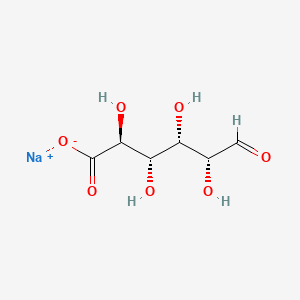
Erbium silicide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium Silicide (ErSi) is a compound of the rare-earth metal erbium and silicon . It has unique physicochemical properties and is a source of new materials for various engineering applications . For example, it possesses high reflectivity in the infrared region, thermal stability, and hardness, making it promising for creating mirrored surfaces . It also has good epitaxial properties on silicon, germanium, and SiGe alloys, and a low Schottky barrier (0.3–0.4 eV), permitting the use of silicide films to produce transistors, infrared sensors, ohmic and rectifying contacts .
Molecular Structure Analysis
Erbium Silicide nanowires formed on Si substrates are promising candidates for one-dimensional devices due to their low resistivities and low Schottky barrier heights with Si . These nanowires are fabricated by a self-assembly growing process achieved by simple spin-coating and post-annealing processes .Chemical Reactions Analysis
The formation of Erbium Silicide is a result of the reaction between erbium and silicon . This reaction can be influenced by the presence of a contamination layer at the metal-Si or silicide-Si interface . The contamination layer has a high activation energy for dissolution relative to that for silicide growth .Physical And Chemical Properties Analysis
Erbium Silicide has unique physical and chemical properties. It has high reflectivity in the infrared region, thermal stability, and hardness . It also has high Hall coefficients at high temperatures, low thermal resistance coefficients, and acceptable thermal expansion coefficients and resistivity .科学的研究の応用
Physical Properties and Phase Diagram : Erbium silicide has been investigated for its phase diagram and physical properties. Research reveals the existence of five intermetallic compounds in the Er-Si system and the paths of formation and phase transformation temperatures of all intermetallic compounds have been determined. The study also explored the electrical resistivity and thermal expansion of erbium silicides up to 1050°C (Luzan, Listovnichii, Buyanov, & Martsenyuk, 1996).
Film Fabrication and Electrical Properties : Epitaxial erbium silicide films have been created on Si(111) surfaces. These films exhibit continuous, monocrystalline characteristics and have significant implications in electrical properties like resistivity and Hall coefficient. The feasibility of molecular beam epitaxy (MBE) Si overgrowth on ErSi2−x has been demonstrated, suggesting potential applications in multilayer structures (Duboz et al., 1989).
Growth and Characterization of Epitaxial Films : The molecular beam epitaxy growth of erbium silicide on (111) silicon surfaces and their characterization, including resistivity and Hall coefficient studies, indicate potential applications in electronic devices. The research also highlights the anomalies in resistivity and Hall coefficient at low temperatures due to magnetic ordering of erbium atoms (d'Avitaya et al., 1990).
Nanostructure Formation : The growth of erbium silicide on Si(1 0 0) surfaces leads to the formation of nanowires, which are investigated for their atomic-scale structures and implications in understanding the growth behaviors of Er silicide on silicon surfaces (Cai et al., 2002).
Application in Schottky Barrier MOSFETs : Erbium silicide has been used as source and drain contacts in low Schottky barrier MOSFETs on silicon-on-insulator substrates. This research emphasizes its role in enhancing the performance of these devices, indicating its significance in semiconductor technology (Łaszcz et al., 2006).
Electronic Transport Properties : Studies on the electrical parallel and perpendicular transport in epitaxial erbium silicide films reveal its metallic nature and the influence of magnetic effects on its resistivity and Hall coefficient. This research is pivotal for understanding its electronic transport properties for potential applications (Duboz, Badoz, d'Avitaya, & Chroboczek, 1989).
作用機序
The mechanism of action of Erbium Silicide involves the diffusion of silicon in the layered metal silicide . The diffusion of silicon is found to be extraordinarily anisotropic, with the migration barrier associated with silicon diffusing across erbium planes nearly four times larger than within the silicon planes .
Safety and Hazards
将来の方向性
The future directions of Erbium Silicide research could involve further investigation into its synthesis process, particularly in relation to the reduction of surface pitting . Additionally, more research could be conducted into its physical and chemical properties, as well as its potential applications in various engineering fields .
特性
InChI |
InChI=1S/Er.Si2/c;1-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUBTGARRRPPNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]#[Si].[Er] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erbium silicide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





